4-Bromo-2,5-ditert-butylaniline
Description
4-Bromo-2,5-ditert-butylaniline is a substituted aniline derivative featuring a bromine atom at the para position and bulky tert-butyl groups at the 2 and 5 positions on the aromatic ring. The tert-butyl groups confer steric hindrance, influencing solubility, reactivity, and metabolic stability compared to smaller substituents like methyl or methoxy groups .
Properties
Molecular Formula |
C14H22BrN |
|---|---|
Molecular Weight |
284.23g/mol |
IUPAC Name |
4-bromo-2,5-ditert-butylaniline |
InChI |
InChI=1S/C14H22BrN/c1-13(2,3)9-8-12(16)10(7-11(9)15)14(4,5)6/h7-8H,16H2,1-6H3 |
InChI Key |
SEPYCSUWGHENSA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1Br)C(C)(C)C)N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1Br)C(C)(C)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Bromo-2,5-dimethylaniline
- Structure : Bromine at position 4, methyl groups at positions 2 and 5.
- Key Data: Molecular weight: ~200.07 g/mol (C₈H₁₀BrN). Metabolism: Studied in rats, showing hepatic clearance pathways distinct from tert-butyl analogs due to lower steric bulk .
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
- Structure : Bromine at position 4, methoxy groups at positions 2 and 5, with a phenethylamine backbone.
- Key Data: Molecular weight: 261.14 g/mol (hydrochloride salt). Pharmacological activity: Potent hallucinogen with 5-HT2A agonism; active at 0.1–0.2 mg/kg orally in humans .
4-Bromo-N,N-dimethylaniline
- Structure: Bromine at position 4, dimethylamino group at position 1.
- Key Data :
2,6-Dibromo-4-butylaniline
- Structure : Bromine at positions 2 and 6, butyl group at position 4.
- Key Data :
Data Table: Comparative Analysis
*Calculated based on C₁₄H₂₁BrN.
Research Findings and Implications
- Steric Effects : The tert-butyl groups in this compound likely reduce solubility in polar solvents and slow metabolic degradation compared to methyl or methoxy analogs, as seen in related compounds .
- Receptor Binding : Bulky substituents may weaken 5-HT2A receptor affinity compared to 2C-B’s methoxy groups, which optimize binding through hydrogen bonding .
- Synthetic Challenges : Introducing tert-butyl groups requires specialized methods (e.g., Friedel-Crafts alkylation), contrasting with simpler methylation or bromination routes for analogs .
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